2-Methyl-2,4,6-octatriene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

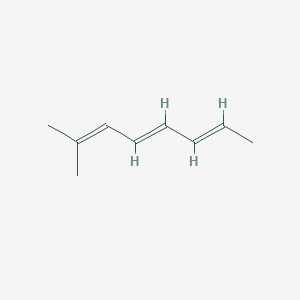

Structure

3D Structure

Properties

CAS No. |

18304-15-9 |

|---|---|

Molecular Formula |

C9H14 |

Molecular Weight |

122.21 g/mol |

IUPAC Name |

(4E,6E)-2-methylocta-2,4,6-triene |

InChI |

InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h4-8H,1-3H3/b5-4+,7-6+ |

InChI Key |

AHXXJOUHGBPWGW-YTXTXJHMSA-N |

Isomeric SMILES |

C/C=C/C=C/C=C(C)C |

Canonical SMILES |

CC=CC=CC=C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-Methyl-2,4,6-octatriene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of a proposed methodology for the synthesis and characterization of the conjugated triene, 2-Methyl-2,4,6-octatriene. While specific literature on this isomer is limited, this guide outlines a robust synthetic approach via the Wittig reaction and details a full suite of analytical techniques for its comprehensive characterization. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel polyene structures.

Introduction

Conjugated polyenes are important structural motifs in a variety of natural products and functional materials. Their unique electronic properties, arising from the extended π-system, make them valuable targets in organic synthesis. This compound is a C9H14 hydrocarbon containing a conjugated triene system.[1][2][3] This guide details a plausible synthetic route and a comprehensive characterization workflow for this compound.

Proposed Synthesis: The Wittig Reaction

A reliable method for the stereoselective formation of carbon-carbon double bonds is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone.[4][5][6][7][8] For the synthesis of this compound, a two-step sequence is proposed, starting from commercially available precursors.

Synthetic Pathway

The proposed synthesis involves two sequential Wittig reactions. The first reaction forms a diene, which is then subjected to a second Wittig reaction to generate the final triene product.

Caption: Proposed two-step synthesis of this compound via sequential Wittig reactions.

Experimental Protocol

Step 1: Synthesis of (E)-2-Methyl-2,4-hexadienal

-

Phosphonium Salt Formation: To a solution of triphenylphosphine in toluene, add 1-bromo-2-butanone. Heat the mixture at reflux for 24 hours. Cool the reaction to room temperature, and collect the precipitated phosphonium salt by filtration. Wash with cold toluene and dry under vacuum.

-

Ylide Generation: Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon) and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise until a deep red color persists, indicating the formation of the ylide.

-

Wittig Reaction: To the ylide solution at -78 °C, add a solution of crotonaldehyde in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (E)-2-Methyl-2,4-hexadienal.

Step 2: Synthesis of this compound

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere and cool to 0 °C. Add n-butyllithium (n-BuLi) dropwise to generate the methylide.

-

Wittig Reaction: To the ylide solution, add a solution of (E)-2-Methyl-2,4-hexadienal in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup and Purification: Quench the reaction with water and extract with pentane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (the product is volatile). Purify the crude product by distillation or preparative gas chromatography to obtain this compound.

Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of the synthesized this compound.

Characterization Workflow

Caption: General workflow for the characterization of this compound.

Spectroscopic and Chromatographic Data

Table 1: Expected Analytical Data for this compound

| Technique | Expected Data |

| Formula | C9H14[1][2][3] |

| Molecular Weight | 122.21 g/mol [2] |

| GC-MS | A single major peak indicating high purity. |

| Mass Spec (EI) | Molecular ion (M+) peak at m/z = 122. Characteristic fragmentation pattern of an unsaturated hydrocarbon. |

| UV-Vis | λmax expected in the range of 260-290 nm, characteristic of a conjugated triene. |

Table 2: Expected NMR Spectroscopic Data for this compound (in CDCl3)

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H1 | ~1.0 | t | 3H | -CH3 |

| H8 | ~1.7 | s | 3H | =C(CH3)2 |

| H9 | ~1.8 | s | 3H | =C(CH3)2 |

| H2 | ~2.1 | q | 2H | -CH2- |

| H3, H4, H5, H6, H7 | ~5.5 - 6.5 | m | 5H | Vinylic protons |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| C1 | ~13 | -CH3 |

| C8, C9 | ~18, 25 | =C(CH3)2 |

| C2 | ~30 | -CH2- |

| C3, C4, C5, C6, C7 | ~120 - 140 | Vinylic carbons |

| C2' | ~135 | Quaternary vinylic carbon |

Table 3: Expected IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3020 | C-H stretch (sp²) |

| ~2960, 2870 | C-H stretch (sp³) |

| ~1650, 1620, 1590 | C=C stretch (conjugated) |

| ~970 | C-H bend (trans C=C) |

Experimental Protocols for Characterization

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrument: Standard GC-MS system.

-

Column: HP-5ms or equivalent non-polar column.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl3).

-

Concentration: ~10 mg/mL.

-

Experiments: ¹H, ¹³C, COSY, HSQC, HMBC for full structural assignment.

-

-

Infrared (IR) Spectroscopy:

-

Instrument: Fourier-transform infrared (FTIR) spectrometer.

-

Method: Attenuated total reflectance (ATR) or thin film on a salt plate.

-

Range: 4000-400 cm⁻¹.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Instrument: Dual-beam UV-Vis spectrophotometer.

-

Solvent: Hexane or ethanol.

-

Concentration: Dilute solution (~10⁻⁵ M).

-

Range: 200-400 nm.

-

Conclusion

This technical guide provides a detailed, albeit hypothetical, framework for the synthesis and characterization of this compound. The proposed Wittig reaction pathway offers a versatile and reliable method for its synthesis. The outlined characterization workflow, employing a suite of modern analytical techniques, will ensure the unambiguous confirmation of its structure and purity. This document serves as a valuable resource for researchers embarking on the synthesis and study of novel conjugated polyenes.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound, (4E,6E)- | C9H14 | CID 12533132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, (4Z,6E)- | C9H14 | CID 21764649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. Show how Wittig reactions might be used to synthesize the followi... | Study Prep in Pearson+ [pearson.com]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

In-depth Technical Guide on the Spectroscopic Analysis of 2-Methyl-2,4,6-octatriene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 2-Methyl-2,4,6-octatriene have yielded limited specific results. Publicly available databases primarily contain computed data rather than measured experimental spectra for this specific compound. The following guide is constructed based on typical spectroscopic characteristics of analogous conjugated trienes and general experimental protocols. For definitive analysis, experimental acquisition of data for this compound is recommended.

Introduction

This compound is a conjugated triene of interest in various fields of chemical research due to its reactive diene system and potential for isomerization. Spectroscopic analysis is crucial for the unambiguous identification and characterization of its structure and purity. This guide provides a comprehensive overview of the expected spectroscopic data and the methodologies for their acquisition.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₉H₁₄ Molecular Weight: 122.21 g/mol [1] Structure:

The molecule exists as several geometric isomers due to the presence of three double bonds. The (4E,6E)-isomer is often a common form.[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar conjugated trienes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for (4E,6E)-2-Methyl-2,4,6-octatriene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 1.7-1.8 | s | 6H | C1-H₃, C2-CH₃ |

| ~ 1.8-1.9 | d | 3H | C8-H₃ |

| ~ 5.5-6.5 | m | 5H | Olefinic Protons (C3-H, C4-H, C5-H, C6-H, C7-H) |

Table 2: Predicted ¹³C NMR Data for (4E,6E)-2-Methyl-2,4,6-octatriene

| Chemical Shift (δ, ppm) | Assignment |

| ~ 18-25 | C1, C2-CH₃, C8 |

| ~ 120-140 | C2, C3, C4, C5, C6, C7 |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3010-3050 | Medium | =C-H Stretch |

| 2910-2980 | Strong | C-H Stretch (Alkyl) |

| 1600-1650 | Medium-Strong | C=C Stretch (Conjugated) |

| 960-990 | Strong | =C-H Bend (Trans) |

| 1370-1460 | Medium | C-H Bend (Alkyl) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 122 | Molecular Ion [M]⁺ |

| 107 | [M - CH₃]⁺ |

| 93 | [M - C₂H₅]⁺ |

| 79 | [M - C₃H₇]⁺ |

| 67 | [C₅H₇]⁺ |

| 41 | [C₃H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These represent standard procedures that can be adapted for the specific instrumentation available.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: 0-150 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample holder (or solvent) should be recorded and subtracted from the sample spectrum.

Data Analysis:

-

Identify the characteristic absorption bands.

-

Correlate the observed bands with known vibrational frequencies of functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

GC Parameters:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Scan Speed: 2 scans/second.

-

Ion Source Temperature: 230 °C.

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the fragments.

-

Compare the obtained spectrum with mass spectral libraries for confirmation.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Expected fragmentation pathway in mass spectrometry.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Methyl-2,4,6-octatriene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2,4,6-octatriene is a conjugated triene of significant interest in organic synthesis and materials science. Its system of alternating double and single bonds gives rise to a unique electronic structure that dictates its chemical behavior. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its potential applications in research and development. This document details its physical and chemical characteristics, explores its reactivity in key organic transformations, and provides representative experimental protocols.

Chemical and Physical Properties

While specific experimental data for this compound is limited, the properties of the closely related compound, 2,6-dimethyl-2,4,6-octatriene, provide valuable insights. The following tables summarize the key physical and computed properties of these molecules.

Table 1: Physical Properties of 2,6-Dimethyl-2,4,6-octatriene

| Property | Value |

| Molecular Formula | C10H16 |

| Molecular Weight | 136.23 g/mol |

| Boiling Point | 73-75 °C at 14 mmHg[1][2] |

| Density | 0.811 g/mL at 25 °C[1][2] |

| Refractive Index | n20/D 1.542[1][2] |

| Solubility | Soluble in alcohol, insoluble in water[1] |

| Appearance | Colorless mobile liquid[1] |

Table 2: Computed Properties of (4E,6E)-2-Methyl-2,4,6-octatriene

| Property | Value |

| Molecular Formula | C9H14[3] |

| Molecular Weight | 122.21 g/mol [3] |

| XLogP3 | 3.6 |

| Exact Mass | 122.109550447 Da[3] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex signals in the olefinic region (δ 5.0-6.5 ppm) due to the vinyl protons. Signals for the methyl groups would appear in the upfield region (δ 1.7-2.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the sp² hybridized carbons of the triene system in the downfield region (δ 100-150 ppm) and signals for the methyl carbons in the upfield region (δ 15-25 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, 2-methyl, 6-methylene 2,4-octadiene, shows characteristic C-H stretching and bending vibrations for alkenes.[4] For this compound, key absorptions would include C=C stretching vibrations around 1600-1650 cm⁻¹ and C-H stretching of the vinyl and methyl groups around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

UV-Vis Spectroscopy: Conjugated systems like this compound exhibit strong absorption in the ultraviolet-visible region. For 2,6-dimethyl-2,4,6-octatriene, UV maxima are observed at 290, 279, and 278 nm.[1][2]

Reactivity and Key Reactions

The conjugated triene system in this compound is the center of its reactivity, making it susceptible to a variety of addition reactions.

Electrophilic Addition

Like other conjugated systems, this compound undergoes electrophilic addition. The reaction with electrophiles such as hydrogen halides (HBr, HCl) can lead to a mixture of 1,2-, 1,4-, and 1,6-addition products due to the formation of a resonance-stabilized allylic carbocation intermediate.[5][6][7] The distribution of these products is often dependent on reaction conditions such as temperature.

The general mechanism involves the initial attack of the electrophile on one of the double bonds to form the most stable carbocation, followed by the attack of the nucleophile at one of the electron-deficient carbons.

Cycloaddition Reactions (Diels-Alder)

This compound can act as a diene in the Diels-Alder reaction, a [4+2] cycloaddition, to form a six-membered ring.[8] The reaction with a suitable dienophile, such as maleic anhydride, would yield a substituted cyclohexene derivative. The stereochemistry of the product is highly controlled by the concerted nature of the reaction.

Oxidation

The double bonds in this compound are susceptible to oxidation by various reagents. For instance, treatment with potassium permanganate (KMnO₄) under different conditions can lead to different products. Cold, dilute, and basic KMnO₄ typically results in the formation of diols via syn-dihydroxylation.[9] Under hot, acidic, or concentrated conditions, oxidative cleavage of the double bonds occurs, leading to the formation of carboxylic acids and ketones.[9][10][11][12]

Polymerization

Due to the presence of multiple double bonds, this compound can undergo polymerization. Cationic polymerization, initiated by a strong acid, can lead to the formation of polymers with complex structures. The conjugated system allows for various modes of monomer incorporation, resulting in polymers with potentially interesting material properties.

Experimental Protocols

The following are representative experimental protocols for key reactions involving conjugated trienes, adapted for this compound.

Synthesis of (4E,6E)-2-Methyl-2,4,6-octatriene

A plausible synthetic route to this compound could involve a Wittig or related olefination reaction to construct the triene system. The following diagram illustrates a conceptual workflow.

Diels-Alder Reaction with Maleic Anhydride

Objective: To synthesize the Diels-Alder adduct of this compound and maleic anhydride.

Materials:

-

This compound

-

Maleic anhydride

-

Toluene (dry)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of dry toluene.

-

Add 1.1 equivalents of maleic anhydride to the solution.

-

Equip the flask with a reflux condenser and a magnetic stir bar.

-

Heat the reaction mixture to reflux with stirring for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Electrophilic Addition of HBr

Objective: To perform the electrophilic addition of hydrogen bromide to this compound.

Materials:

-

This compound

-

Hydrogen bromide (33% in acetic acid)

-

Dichloromethane (anhydrous)

-

Round-bottom flask

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve 1.0 equivalent of this compound in anhydrous dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add 1.1 equivalents of a solution of HBr in acetic acid dropwise with stirring.

-

Allow the reaction to stir at 0 °C for 1 hour.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product mixture.

-

The products can be separated and purified by column chromatography.

Conclusion

This compound is a versatile building block in organic chemistry with a rich and varied reactivity profile. Its conjugated triene system allows for participation in a range of important chemical transformations, including electrophilic additions, cycloadditions, and oxidations. This guide provides a foundational understanding of its properties and reactivity, which will be valuable for researchers and scientists exploring its potential in the synthesis of novel molecules and materials. Further experimental investigation is warranted to fully elucidate the specific properties and reaction outcomes for this compound.

References

- 1. 2,6-DIMETHYL-2,4,6-OCTATRIENE CAS#: 673-84-7 [m.chemicalbook.com]

- 2. 2,6-DIMETHYL-2,4,6-OCTATRIENE | 673-84-7 [chemicalbook.com]

- 3. This compound, (4E,6E)- | C9H14 | CID 12533132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methyl, 6-methylene 2,4-octadiene [webbook.nist.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicreactions.org [organicreactions.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

The Elusive Alkene: A Technical Guide to the Natural Occurrence and Isolation of 2-Methyl-2,4,6-octatriene

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the current scientific understanding of the natural occurrence and isolation of the C9 polyene, 2-Methyl-2,4,6-octatriene. Despite its relatively simple structure, a comprehensive review of the existing scientific literature reveals a notable absence of documented natural sources for this compound. This guide, therefore, expands its scope to include closely related, naturally occurring trienes, providing context for potential future discovery. Furthermore, it outlines established experimental protocols for the isolation and identification of volatile organic compounds (VOCs) from fungal and insect sources, which would be applicable should this compound be identified in nature. A hypothetical biosynthetic pathway is also proposed based on known biochemical transformations of terpenes and polyketides.

Natural Occurrence: An Undiscovered Compound

As of the latest literature review, there are no definitive reports identifying this compound as a naturally occurring compound in any organism, including plants, fungi, bacteria, or insects. Searches of chemical databases and scientific publications have not yielded any instances of its isolation and characterization from a natural source.

However, the structural motifs of this compound are present in other known natural products, particularly other volatile terpenes and polyenes. The absence of its detection could be due to several factors, including:

-

Rarity: It may be a very rare natural product, produced in minute quantities by a limited number of species.

-

Instability: The conjugated triene system may render the molecule susceptible to degradation under typical environmental conditions or during standard extraction procedures.

-

Transient Intermediate: It might exist as a transient, non-accumulating intermediate in a biochemical pathway.

Structurally Related Natural Analogs

To provide a frame of reference, this section details naturally occurring compounds with similar structural features.

Table 1: Comparison of this compound with Structurally Related Natural Volatile Compounds

| Compound Name | Structure | Natural Source(s) | Typical Concentration/Yield | Key Biological Role(s) |

| This compound | C9H14 | Not yet identified in nature | N/A | Unknown |

| Alloocimene (2,6-Dimethyl-2,4,6-octatriene) | C10H16 | Essential oils of various plants (e.g., Fissistigma maclurei), some insects | Varies widely, can be a major component of essential oils | Plant defense, insect semiochemical |

| Methyl (2E,4E,6Z)-2,4,6-decatrienoate | C11H16O2 | Aggregation pheromone of the brown marmorated stink bug (Halyomorpha halys) and other pentatomids | Nanogram to microgram quantities per insect | Insect communication (aggregation pheromone) |

| (2Z,4Z,6E)-Octa-2,4,6-trienoic acid | C8H10O2 | Produced by a genetically modified strain of the fungus Aspergillus nidulans | Data not available | Intermediate in a biosynthetic pathway |

Experimental Protocols for Isolation and Identification

Should this compound be discovered in a natural source, its isolation and identification would likely follow established protocols for volatile organic compounds (VOCs). The following methodologies are standard practice in the field of chemical ecology and natural product chemistry.

Sample Collection and Volatile Trapping

The initial step involves the capture of VOCs from the source organism. Headspace solid-phase microextraction (HS-SPME) is a common and effective technique.

-

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

-

The biological sample (e.g., fungal culture, insect) is placed in a sealed glass vial.

-

An SPME fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB) is exposed to the headspace above the sample.

-

The fiber is exposed for a predetermined time (e.g., 30-60 minutes) at a controlled temperature to allow for the adsorption of volatile compounds.

-

The fiber is then retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

-

Chemical Analysis and Identification

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for separating and identifying volatile compounds.

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

The SPME fiber is inserted into the heated injection port of the GC, where the adsorbed volatiles are desorbed.

-

The compounds are separated on a capillary column (e.g., DB-5ms) with a programmed temperature gradient.

-

The separated compounds are then introduced into the mass spectrometer.

-

Mass spectra are generated by electron ionization (EI).

-

Compound identification is achieved by comparing the obtained mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley) and, ideally, with a synthesized authentic standard of this compound.

-

The following diagram illustrates a general workflow for the isolation and identification of volatile natural products.

Hypothetical Biosynthesis

In the absence of a known natural source, the biosynthetic pathway for this compound remains speculative. However, a plausible route can be proposed based on known enzymatic reactions in terpene and polyketide biosynthesis. A likely pathway would involve the modification of a common C10 isoprenoid precursor, geranyl pyrophosphate (GPP), or a related C9 precursor derived from a polyketide pathway.

The following diagram outlines a hypothetical biosynthetic pathway starting from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for terpenes.

This proposed pathway involves:

-

The condensation of IPP and DMAPP to form the C10 precursor, geranyl pyrophosphate (GPP).

-

A hypothetical enzyme would then act on GPP to generate a C9 intermediate, possibly through oxidative cleavage.

-

Subsequent enzymatic modifications, such as dehydration and reduction, would then yield the final this compound structure.

Alternatively, a polyketide synthase (PKS) pathway could assemble a nine-carbon backbone that is subsequently modified to produce the triene.

Conclusion and Future Outlook

This compound remains a molecule of theoretical interest in the field of natural products chemistry due to the current lack of evidence for its natural occurrence. The information provided in this guide on related compounds and general methodologies for the study of volatile organic compounds is intended to serve as a resource for researchers who may encounter this or similar molecules in their work.

Future research, particularly in the metabolomic analysis of a wider range of fungi and insects, may yet lead to the discovery of this compound in nature. Should it be identified, the experimental protocols outlined herein will be crucial for its definitive characterization and for elucidating its biological role and biosynthetic origins.

An In-depth Technical Guide on the Thermochemical Properties of 2-Methyl-2,4,6-octatriene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available thermochemical data for 2-Methyl-2,4,6-octatriene and its closely related isomers. Due to the limited availability of experimental data for this compound, this document also presents information on analogous compounds, primarily 2,6-dimethyl-2,4,6-octatriene (allo-ocimene), to offer valuable insights. Furthermore, detailed experimental protocols for determining key thermochemical properties of volatile hydrocarbons are described, providing a methodological framework for future research.

Introduction

This compound is a conjugated triene of interest in various fields of chemical research. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, reaction modeling, and safety assessments. This guide aims to consolidate the existing, albeit limited, data and provide a practical resource for researchers.

Thermochemical Data

To provide a useful reference, this guide presents available data for the structurally similar and more extensively studied compound, 2,6-dimethyl-2,4,6-octatriene, also known as allo-ocimene. It is important to note that while these values can serve as estimates, they are not a direct substitute for experimental data on this compound.

Table 1: Physical and Thermochemical Properties of 2,6-Dimethyl-2,4,6-octatriene (Allo-ocimene)

| Property | Value | Units | Notes |

| Molecular Formula | C₁₀H₁₆ | - | [4][5] |

| Molecular Weight | 136.23 | g/mol | [4][5] |

| Boiling Point | 73-75 (at 14 mmHg) | °C | [6] |

| Density | 0.811 (at 25 °C) | g/mL | [6] |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -6197.8 ± 5.0 | kJ/mol | For 2,4,6-Octatriene, 2,6-dimethyl-[4] |

Note: The enthalpy of combustion data is for "2,4,6-Octatriene, 2,6-dimethyl-" as listed in the NIST WebBook, which may encompass a mixture of isomers.

Experimental Protocols for Determining Thermochemical Properties

The determination of thermochemical properties for volatile organic compounds like this compound requires specialized experimental techniques. The following sections detail the methodologies for measuring enthalpy of formation, enthalpy of vaporization, and entropy.

The standard enthalpy of formation of a volatile hydrocarbon is typically determined indirectly through the measurement of its enthalpy of combustion using bomb calorimetry[7].

Experimental Workflow: Bomb Calorimetry

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

The enthalpy of vaporization can be determined using various calorimetric techniques, including vaporization calorimetry and differential scanning calorimetry (DSC)[8][9].

Experimental Protocol: Isothermal DSC for Volatile Liquids A procedure for measuring the enthalpy of vaporization of volatile compounds involves using a differential scanning calorimeter in isothermal mode[9].

-

A small, precise mass of the liquid sample is placed in a DSC pan.

-

The pan is then subjected to a sudden decrease in pressure, inducing vaporization.

-

The DSC records the heat flow as a function of time required to maintain a constant temperature during the endothermic vaporization process.

-

The total heat absorbed is integrated to determine the enthalpy of vaporization for the measured mass of the sample.

The standard molar entropy of a substance is determined by measuring its heat capacity at various temperatures and then integrating from absolute zero[10][11].

Experimental Workflow: Entropy Determination

Caption: Workflow for the experimental determination of standard molar entropy.

Conclusion

While direct experimental thermochemical data for this compound remains elusive, this guide provides valuable context by presenting data for the closely related compound, 2,6-dimethyl-2,4,6-octatriene. The detailed experimental protocols offer a clear path for researchers to determine these critical properties. The generation of accurate experimental data for this compound is a crucial next step for a more complete understanding of its chemical behavior and potential applications.

References

- 1. This compound, (4E,6E)- | C9H14 | CID 12533132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, (4Z,6E)- | C9H14 | CID 21764649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Octatriene, 2,6-dimethyl- [webbook.nist.gov]

- 5. 2,4,6-Octatriene, 2,6-dimethyl-, (E,E)- [webbook.nist.gov]

- 6. 2,6-DIMETHYL-2,4,6-OCTATRIENE | 673-84-7 [chemicalbook.com]

- 7. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measuring Entropy and Entropy Changes – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 11. Measuring Entropy and Entropy Changes – Introductory Chemistry, 1st Canadian Edition [Clone] [opentextbc.ca]

In-depth Technical Guide on Quantum Chemical Calculations for 2-Methyl-2,4,6-octatriene

A comprehensive review of the available scientific literature reveals a notable absence of specific quantum chemical calculations for 2-Methyl-2,4,6-octatriene. While this compound is identified as a naturally occurring phytochemical in several studies, detailed theoretical investigations into its electronic structure and molecular properties have not been published in the accessible scientific domain. This guide, therefore, outlines the standard computational methodologies and theoretical principles that would be applied in such a study, providing a framework for future research.

Theoretical Background

Quantum chemical calculations are indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules. For a conjugated system like this compound, these methods can provide valuable insights into its behavior in chemical reactions and its potential applications. The primary methods employed for such studies are Density Functional Theory (DFT) and ab initio calculations.

Hypothetical Computational Workflow

A typical computational study of this compound would follow a structured workflow to ensure the accuracy and reliability of the results. This process involves geometry optimization, frequency calculations, and the determination of various molecular and electronic properties.

Experimental Protocols: A Theoretical Approach

In the absence of specific published data for this compound, this section details the standard computational protocols that would be used.

1. Geometry Optimization: The initial step is to determine the most stable conformation of the molecule. This is achieved by performing a geometry optimization, typically using a DFT method such as B3LYP with a basis set like 6-31G(d). This process minimizes the energy of the molecule with respect to the positions of its atoms, resulting in an optimized 3D structure.

2. Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory. These calculations serve two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (infrared) spectrum of the molecule. Thermodynamic properties such as enthalpy and Gibbs free energy are also derived from these calculations.

3. Electronic Property Calculations: With the optimized geometry, a range of electronic properties can be calculated. These include:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): This provides a visual representation of the charge distribution in the molecule, highlighting electron-rich and electron-poor regions.

-

Natural Bond Orbital (NBO) analysis: This method is used to study charge transfer and intramolecular interactions.

Data Presentation: Anticipated Results

While specific values are not available, the following tables illustrate how the quantitative data for this compound would be presented.

Table 1: Calculated Thermodynamic Properties

| Parameter | Value | Unit |

|---|---|---|

| Zero-point vibrational energy | Data not available | kcal/mol |

| Enthalpy | Data not available | Hartree |

| Gibbs Free Energy | Data not available | Hartree |

| Dipole Moment | Data not available | Debye |

Table 2: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy | Unit |

|---|---|---|

| HOMO | Data not available | eV |

| LUMO | Data not available | eV |

| HOMO-LUMO Gap | Data not available | eV |

Signaling Pathways and Logical Relationships

In the context of drug development, understanding how a molecule's electronic properties relate to its potential biological activity is key. The HOMO-LUMO gap, for instance, can be correlated with reactivity and the ability to participate in charge-transfer interactions with biological targets.

Conclusion

A thorough investigation of the scientific literature indicates that detailed quantum chemical calculations for this compound have not yet been reported. This guide has provided a comprehensive overview of the standard theoretical methods, computational workflows, and data presentation formats that would be employed in such a study. The provided diagrams illustrate the logical flow of a computational investigation and the relationship between calculated electronic properties and chemical reactivity. Future research in this area would be valuable for a deeper understanding of the chemical and potential pharmacological properties of this naturally occurring polyene.

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-2,4,6-octatriene

Disclaimer: Direct historical records and dedicated synthetic methodologies for 2-Methyl-2,4,6-octatriene are not extensively documented in publicly available literature. This guide is constructed based on the synthesis of the closely related and well-studied isomer, alloocimene (2,6-dimethyl-2,4,6-octatriene), and general principles of conjugated triene synthesis. The experimental protocols and data presented are representative of this class of compounds.

Introduction

This compound is a conjugated triene with the molecular formula C₉H₁₄[1][2][3]. As a member of the terpene family, it shares structural similarities with naturally occurring compounds and is an isomer of the more widely known alloocimene[4]. Conjugated trienes are valuable motifs in organic chemistry, serving as building blocks for more complex molecules and as substrates in pericyclic reactions[5]. This document provides a comprehensive overview of the plausible synthetic routes, experimental procedures, and characterization data relevant to this compound, aimed at researchers in organic synthesis and drug development.

Historical Context: The Discovery of Related Conjugated Trienes

While a specific discovery narrative for this compound is elusive, the history of its close relative, alloocimene, is linked to the study of terpene chemistry. A significant early development in the synthesis of such conjugated trienes was the thermal isomerization of α-pinene, a major constituent of turpentine. A patented process from the 1940s describes the pyrolysis of α-pinene in the liquid phase to produce alloocimene[5][6]. This pyrolytic ring-opening of the bicyclic α-pinene structure provided a viable pathway to this class of acyclic trienes[5].

More recently, advancements in biotechnology have led to the microbial synthesis of alloocimene isomers. A neo-allo-ocimene synthase has been identified in celery (Apium graveolens), which directly converts geranyl pyrophosphate (GPP) into neo-allo-ocimene[5]. This enzymatic pathway highlights a sustainable alternative to chemical synthesis for producing related monoterpenes[7].

Synthetic Methodologies

The synthesis of conjugated trienes like this compound can be approached through several established methods in organic chemistry. Key strategies include thermal isomerization, Wittig reactions, and transition metal-catalyzed cross-coupling reactions.

The pyrolysis of α-pinene is a common industrial method to produce a mixture of monoterpenes, including alloocimene. The degradation of α-pinene typically begins with isomerization at temperatures around 500°C[8]. This process involves the cleavage of the cyclobutane ring in α-pinene to form an acyclic triene system. While this method yields a mixture of isomers, it is a cost-effective route for producing alloocimene on a large scale.

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonium ylides[9][10]. For the construction of a conjugated triene like this compound, a multi-step Wittig approach can be employed. A key advantage of the Wittig reaction is that the position of the newly formed double bond is fixed, which is crucial for controlling the regioselectivity of the final product[9]. To synthesize conjugated dienes with specific stereochemistry, it is often preferable to react a non-stabilized saturated ylide with an α,β-unsaturated aldehyde[11].

Modern synthetic methods offer highly selective routes to conjugated dienes and trienes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, are effective for this purpose. For instance, a highly selective and general procedure for preparing conjugated dienes involves the palladium-catalyzed cross-coupling of organometallic reagents with vinyl halides[12]. This methodology can be extended to the synthesis of trienes, offering excellent control over stereochemistry[13].

Experimental Protocols

Protocol 1: Generalized Synthesis of a Conjugated Triene via the Wittig Reaction

This protocol outlines a general procedure for synthesizing a conjugated triene from an α,β-unsaturated aldehyde and a phosphonium ylide.

Step 1: Preparation of the Phosphonium Ylide

-

To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add triphenylphosphine and a suitable alkyl halide in anhydrous solvent (e.g., toluene).

-

Heat the mixture to reflux and stir for 24 hours to form the phosphonium salt.

-

Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with cold solvent and dry under vacuum.

-

Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) at -78°C.

-

Add a strong base, such as n-butyllithium, dropwise until the characteristic color of the ylide appears.

Step 2: The Wittig Reaction

-

In a separate flask, dissolve the appropriate α,β-unsaturated aldehyde in anhydrous THF at -78°C.

-

Slowly add the freshly prepared ylide solution to the aldehyde solution via cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the conjugated triene.

Data Presentation

Table 1: Computed Physicochemical Properties of this compound Isomers

| Property | (4E,6E)-2-Methyl-2,4,6-octatriene | (4Z,6E)-2-Methyl-2,4,6-octatriene |

| Molecular Formula | C₉H₁₄[1] | C₉H₁₄[3] |

| Molecular Weight | 122.21 g/mol [1] | 122.21 g/mol [3] |

| IUPAC Name | (4E,6E)-2-methylocta-2,4,6-triene[1] | (4Z,6E)-2-methylocta-2,4,6-triene[3] |

| CAS Number | 18304-15-9[1] | 18304-17-1[3] |

| XLogP3 | 3.6[1] | 3.6[3] |

Table 2: Representative Spectroscopic Data for Alloocimene Isomers (C₁₀H₁₆)

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |

| (4E,6E)-Alloocimene | Signals in the olefinic region (5.0-6.5 ppm), and aliphatic region (1.5-2.0 ppm) | Signals in the sp² region (110-140 ppm) and sp³ region (15-30 ppm) | ~3020 (C-H stretch, sp²), ~2960 (C-H stretch, sp³), ~1650 (C=C stretch), ~970 (trans C-H bend) |

| (4Z,6E)-Alloocimene | Similar regions to the (E,E) isomer, but with different coupling constants for the cis double bond protons. | Similar to the (E,E) isomer, with slight shifts due to stereochemistry. | Similar to the (E,E) isomer, with additional or shifted bands in the fingerprint region due to the cis double bond. |

| (4Z,6Z)-Alloocimene | Distinct olefinic signals and coupling constants reflecting the two cis double bonds. | Distinct chemical shifts for the sp² carbons due to the Z,Z-stereochemistry. | Characteristic bands for cis double bonds in the IR spectrum. |

Note: The identification of specific isomers of conjugated polyenes heavily relies on a combination of 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, to definitively assign proton and carbon signals and determine stereochemistry[14][15].

Visualizations

Logical Workflow for Synthesis and Characterization

Caption: Workflow for the synthesis and characterization of a conjugated triene.

Conceptual Reaction Pathway: Wittig Synthesis

Caption: Conceptual pathway of the Wittig reaction for triene synthesis.

References

- 1. This compound, (4E,6E)- | C9H14 | CID 12533132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, (4Z,6E)- | C9H14 | CID 21764649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-Octatriene, 2,6-dimethyl- [webbook.nist.gov]

- 5. 2,6-Dimethyl-2,4,6-octatriene | 673-84-7 | Benchchem [benchchem.com]

- 6. US2437759A - Process of pyrolyzing alpha-pinene to allo-ocimene in liquid phase - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Stereoselective synthesis of conjugated trienes via 1,4-palladium migration/Heck sequence - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. forskning.ruc.dk [forskning.ruc.dk]

- 15. creative-biostructure.com [creative-biostructure.com]

Biological activity of 2-Methyl-2,4,6-octatriene and its derivatives

Unveiling the Biological Profile of Alloocimene: A Technical Guide

Disclaimer: Initial research revealed a significant lack of specific biological activity data for 2-Methyl-2,4,6-octatriene. Consequently, this guide focuses on the structurally similar and more extensively studied compound, alloocimene (2,6-dimethyl-2,4,6-octatriene) . This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals interested in the biological activities of this acyclic monoterpene.

Alloocimene is a naturally occurring monoterpene found in a variety of plants and is recognized for its pleasant aroma, leading to its use in the fragrance industry.[1] It exists as a mixture of stereoisomers, primarily (4E,6E)-alloocimene and (4E,6Z)-alloocimene (neo-allo-ocimene).[2] Beyond its aromatic properties, alloocimene has demonstrated a range of biological activities, including insecticidal, antifungal, and plant defense-inducing effects.[2][3]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data on the biological activities of alloocimene and its derivatives.

Table 1: Insecticidal Activity of Alloocimene

| Target Organism | Assay Type | Metric | Value | Reference |

| Aedes aegypti (larvae) | Larvicidal assay | LC₅₀ | 25.3 µg/mL | [2] |

| Anopheles stephensi (larvae) | Larvicidal assay | LC₅₀ | 28.7 µg/mL | [2] |

| Culex quinquefasciatus (larvae) | Larvicidal assay | LC₅₀ | 32.4 µg/mL | [2] |

| Sitophilus zeamais | Contact Toxicity | LD₅₀ | >100 µ g/insect | [4] |

| Tribolium castaneum | Contact Toxicity | LD₅₀ | >100 µ g/insect | [4] |

Table 2: Antimicrobial and Antifungal Activity of Alloocimene

| Target Organism | Assay Type | Metric | Value | Reference |

| Botrytis cinerea | In vivo plant assay | Disease resistance | Induced resistance in Arabidopsis thaliana | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of alloocimene and related terpenoids.

Insecticidal Activity: Mosquito Larvicidal Assay

This protocol is adapted from studies evaluating the toxicity of essential oil components against mosquito larvae.

Objective: To determine the lethal concentration (LC₅₀) of alloocimene required to kill 50% of a mosquito larvae population.

Materials:

-

Alloocimene

-

Ethanol or DMSO (solvent)

-

Distilled water

-

Late third or early fourth instar larvae of Aedes aegypti, Anopheles stephensi, or Culex quinquefasciatus

-

250 mL glass beakers

-

Pipettes

-

Small fishnet

Procedure:

-

Stock Solution Preparation: Prepare a 1% stock solution of alloocimene in ethanol or DMSO.

-

Test Concentrations: From the stock solution, prepare a series of dilutions in distilled water to achieve the desired final concentrations (e.g., 10, 20, 30, 40, 50 µg/mL).

-

Experimental Setup:

-

For each concentration, add 200 mL of the test solution to a labeled 250 mL beaker.

-

Prepare a control beaker with 200 mL of distilled water and the same amount of solvent used for the highest concentration of alloocimene.

-

Introduce 20-25 larvae into each beaker.

-

-

Incubation: Maintain the beakers at 27 ± 2°C with a 12:12 hour light:dark photoperiod.

-

Data Collection: After 24 hours, count the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to probing with a fine needle.

-

Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the LC₅₀ value.

Workflow for Mosquito Larvicidal Assay

Workflow for determining the larvicidal activity of alloocimene.

Antifungal Activity: Plant-Based Resistance Assay

This protocol describes a method to assess the ability of alloocimene to induce disease resistance in plants.

Objective: To determine if pre-treatment with alloocimene enhances a plant's resistance to a fungal pathogen.

Materials:

-

Alloocimene

-

Ethanol (solvent)

-

Arabidopsis thaliana plants (4-5 weeks old)

-

Spore suspension of Botrytis cinerea (e.g., 5 x 10⁵ spores/mL in potato dextrose broth)

-

Spray bottles

-

Growth chambers

Procedure:

-

Alloocimene Treatment: Prepare a solution of alloocimene in water with a small amount of ethanol as a solvent (e.g., 1 mM alloocimene in 0.1% ethanol).

-

Plant Treatment: Spray the Arabidopsis plants with the alloocimene solution until the leaves are thoroughly wetted. Control plants are sprayed with a 0.1% ethanol solution.

-

Incubation: Keep the treated plants in a growth chamber for 48 hours to allow for the induction of defense responses.

-

Pathogen Inoculation: After the 48-hour incubation, inoculate the plants by spraying them with the Botrytis cinerea spore suspension.

-

Disease Assessment: Place the inoculated plants in a high-humidity environment to promote disease development. After 3-4 days, assess the disease severity by measuring the lesion size on the leaves or by scoring the percentage of leaf area showing symptoms of infection.

-

Data Analysis: Compare the disease severity between the alloocimene-treated plants and the control plants. A significant reduction in disease symptoms in the treated plants indicates induced resistance.

Signaling Pathways

The precise molecular signaling pathways through which alloocimene exerts its biological effects are not yet fully elucidated. However, in the context of inducing plant defense, volatile organic compounds like alloocimene are known to trigger a cascade of signaling events.

Plant Defense Induction Pathway

When a plant is exposed to alloocimene, it can prime or directly induce its defense mechanisms. This involves the recognition of the compound, leading to the activation of signaling pathways that often involve key plant hormones such as jasmonic acid (JA) and salicylic acid (SA). This results in the upregulation of defense-related genes and the production of antimicrobial compounds and proteins that enhance the plant's resistance to pathogens.[2][3]

Hypothesized Signaling Pathway for Alloocimene-Induced Plant Defense

A proposed pathway for alloocimene-induced plant defense.

References

- 1. trans-Alloocimene | C10H16 | CID 5368821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Microbial Synthesis of Neo-Allo-Ocimene by Celery-Derived Neo-Allo-Ocimene Synthase [mdpi.com]

- 3. alloocimene, 673-84-7 [thegoodscentscompany.com]

- 4. Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure–Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]

2-Methyl-2,4,6-octatriene: A Technical Overview of a Structurally Intriguing but Industrially Obscure Triene

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

2-Methyl-2,4,6-octatriene is a conjugated triene with the chemical formula C₉H₁₄. Its structure, featuring a chain of alternating double and single bonds, suggests a potential for a variety of chemical reactions, including polymerizations and cycloadditions. However, a comprehensive review of scientific literature and patent databases reveals a notable scarcity of information regarding its industrial applications, detailed synthesis protocols, and biological activity. This technical guide summarizes the available physicochemical data for this compound and contrasts it with its commercially significant isomer, 2,6-dimethyl-2,4,6-octatriene (alloocimene), to provide context on the potential industrial relevance of this class of compounds.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been computationally predicted and are available through chemical databases. These properties are crucial for understanding its potential behavior in chemical processes. The available data for its isomers, (4E,6E)-2-methylocta-2,4,6-triene and (4Z,6E)-2-methylocta-2,4,6-triene, are presented below.

| Property | (4E,6E)-2-methylocta-2,4,6-triene | (4Z,6E)-2-methylocta-2,4,6-triene | Reference |

| Molecular Formula | C₉H₁₄ | C₉H₁₄ | [1][2] |

| Molecular Weight | 122.21 g/mol | 122.21 g/mol | [1][2] |

| IUPAC Name | (4E,6E)-2-methylocta-2,4,6-triene | (4Z,6E)-2-methylocta-2,4,6-triene | [1][2] |

| CAS Number | 18304-15-9 | 18304-17-1 | [1][2] |

| Computed XLogP3 | 3.6 | 3.6 | [1][2] |

| Topological Polar Surface Area | 0 Ų | 0 Ų | [1][2] |

| Heavy Atom Count | 9 | 9 | [1][2] |

Synthesis of this compound

Industrial Relevance and Applications

Despite extensive searches of chemical literature and patent databases, no significant industrial applications for this compound have been identified. The compound does not appear to be used as a monomer in large-scale polymer production, as a fragrance component, or in agrochemical formulations.

Biological Activity

There is a notable absence of studies on the biological activity of this compound. While many conjugated systems exhibit interesting biological properties, this particular compound has not been the subject of published pharmacological or toxicological research.

A Commercially Relevant Isomer: 2,6-Dimethyl-2,4,6-octatriene (Alloocimene)

In stark contrast to this compound, its isomer, 2,6-dimethyl-2,4,6-octatriene, commonly known as alloocimene, has established industrial relevance. Understanding the applications of alloocimene can provide insights into the potential, albeit currently unrealized, utility of other octatriene isomers.

Applications of Alloocimene

-

Fragrance Industry : Alloocimene is utilized as a fragrance ingredient, valued for its floral and citrus-like aroma. It is a component in various perfumes and scented consumer products.

-

Polymer Chemistry : Alloocimene has been investigated for its role in polymer synthesis. It can be used to improve the scorch resistance of elastomers and in polythioether vulcanization without negatively impacting the efficiency of the vulcanization process.

The logical workflow for evaluating the industrial potential of a novel compound like this compound, by drawing parallels with a known isomer, is depicted below.

Caption: Comparative analysis workflow for assessing the industrial potential of this compound.

Experimental Protocol: A Representative Synthesis of a Related Octatriene Derivative

While a specific protocol for this compound is unavailable, the synthesis of a structurally related compound, 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde, is detailed in patent literature. This provides an example of the complexity involved in synthesizing such molecules.

Objective: To synthesize 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde.

Materials:

-

Acetaldehyde diethyl acetal

-

Ethyl-(1-propenyl)-ether

-

Ferric chloride or aluminum chloride

-

Potassium acetate

-

Phase transfer catalyst

-

Dichloromethane

-

n-pentane

-

Anhydrous sodium sulfate

Procedure:

-

Step 1: Synthesis of 1,1,3-triethoxy-2-methyl-butane

-

Under the protection of an inert gas, acetaldehyde diethyl acetal and ethyl-(1-propenyl)-ether are reacted in the presence of a catalyst (ferric chloride or aluminum chloride) at a temperature of -10°C to 0°C.

-

-

Step 2: Synthesis of 1-ethoxy-2-methyl-1,3-butadiene

-

The product from Step 1 is further processed to yield 1-ethoxy-2-methyl-1,3-butadiene.

-

-

Step 3: Dimerization

-

1-ethoxy-2-methyl-1,3-butadiene is dissolved in absolute ethanol with potassium acetate and a phase transfer catalyst.

-

-

Step 4: Condensation

-

The resulting phosphonic salt is condensed using hydrogen peroxide at 0-5°C with a sodium carbonate solution to produce 1,1,8,8-tetraethoxy-2,7-dimethyl-2,4,6-octatriene at a pH of 8-10.

-

-

Step 5: Hydrolysis

-

The product from Step 4 is hydrolyzed under acidic conditions to yield the final product, 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde.

-

The multi-step nature of this synthesis highlights the challenges in producing specific octatriene derivatives. A simplified workflow is illustrated below.

Caption: Simplified workflow for the synthesis of a related octatriene derivative.

Conclusion

This compound remains a molecule of theoretical interest with limited practical application based on currently available information. Its physicochemical properties are predicted, but a lack of published synthesis protocols, industrial uses, and biological studies suggests it is not a compound of significant commercial interest. In contrast, its isomer, 2,6-dimethyl-2,4,6-octatriene (alloocimene), serves as a valuable case study, demonstrating that octatriene structures can have relevance in the fragrance and polymer industries. Future research into the synthesis and properties of this compound could potentially uncover novel applications, but for now, it remains in the shadow of its more established isomer.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-2,4,6-octatriene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of 2-Methyl-2,4,6-octatriene. The synthesis is achieved via a Wittig reaction, a widely used and reliable method for the formation of carbon-carbon double bonds.[1][2][3] The protocol outlines a two-step process commencing with the generation of a phosphorus ylide from methyltriphenylphosphonium bromide, followed by its reaction with (2E,4E)-hexa-2,4-dienal to yield the target triene. This application note includes a comprehensive experimental procedure, a summary of reagents in a tabular format, and a visual representation of the synthetic workflow.

Introduction

This compound is a conjugated triene of interest in organic synthesis and materials science. The conjugated system of double bonds imparts specific electronic and photochemical properties to the molecule. The Wittig reaction is an invaluable tool in synthetic organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds and phosphorus ylides.[1][2][4] This method offers a high degree of control over the position of the newly formed double bond, making it superior to other elimination-based methods that can often result in product mixtures.[3] The protocol described herein utilizes the readily available methylenetriphenylphosphorane to introduce the terminal double bond of the target molecule.

Data Presentation

Table 1: Reagents and Stoichiometry for the Synthesis of this compound

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass/Volume |

| Methyltriphenylphosphonium bromide | 357.23 | 1.1 | 11.0 | 3.93 g |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | 50 mL |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.05 | 10.5 | 4.2 mL |

| (2E,4E)-Hexa-2,4-dienal | 96.13 | 1.0 | 10.0 | 0.96 g |

| Diethyl ether, anhydrous | 74.12 | - | - | As needed |

| Saturated aq. Ammonium Chloride (NH4Cl) | 53.49 | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | - | - | As needed |

| Hexane (for chromatography) | 86.18 | - | - | As needed |

| Ethyl acetate (for chromatography) | 88.11 | - | - | As needed |

| Product (Hypothetical) | ||||

| This compound | 122.21 | - | - | Up to 80% yield |

| By-product | ||||

| Triphenylphosphine oxide | 278.28 | - | - | - |

Experimental Protocols

Safety Precautions

-

Methyltriphenylphosphonium bromide: Toxic if swallowed and may cause respiratory irritation.[5][6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

n-Butyllithium: Pyrophoric, spontaneously flammable in air, and reacts violently with water.[7][8][9][10] It is also corrosive and causes severe skin and eye burns.[7][8][10] All operations involving n-butyllithium must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe techniques.

-

(2E,4E)-Hexa-2,4-dienal: Flammable liquid and vapor. Handle in a fume hood and avoid sources of ignition.

-

Triphenylphosphine oxide: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[11][12][13][14][15]

-

Anhydrous solvents (THF, diethyl ether) are flammable and should be handled with care, away from open flames.

Part 1: Generation of Methylenetriphenylphosphorane (Wittig Reagent)

-

To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add methyltriphenylphosphonium bromide (3.93 g, 11.0 mmol).[16]

-

Add anhydrous tetrahydrofuran (THF, 40 mL) via syringe.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

While stirring, add n-butyllithium (4.2 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via syringe over 10 minutes.[3] The formation of the deep red ylide indicates a successful reaction.

-

After the addition is complete, allow the mixture to stir at 0 °C for 1 hour under a nitrogen atmosphere.

Part 2: Wittig Reaction and Synthesis of this compound

-

In a separate flame-dried 50 mL round-bottom flask, dissolve (2E,4E)-hexa-2,4-dienal (0.96 g, 10.0 mmol) in anhydrous THF (10 mL).

-

Cool the ylide solution from Part 1 to -78 °C using a dry ice/acetone bath.

-

Slowly add the solution of (2E,4E)-hexa-2,4-dienal to the ylide solution dropwise via syringe over 15 minutes. The deep red color of the ylide should fade as the reaction proceeds.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Part 3: Purification

-

The crude product contains the desired this compound and the by-product, triphenylphosphine oxide.

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a mixture of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to separate the non-polar triene from the more polar triphenylphosphine oxide.

-

Combine the fractions containing the pure product (as determined by thin-layer chromatography) and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity and stereochemistry of the protons and carbons.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic C=C stretching vibrations of the triene system.

Visualization

Caption: Synthetic workflow for this compound.

References

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 4. The Wittig Reaction - Edubirdie [edubirdie.com]

- 5. fishersci.com [fishersci.com]

- 6. chemos.de [chemos.de]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. merckmillipore.com [merckmillipore.com]

- 14. chemstock.ae [chemstock.ae]

- 15. cpachem.com [cpachem.com]

- 16. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

Application of 2-Methyl-2,4,6-octatriene in Diels-Alder Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings. This document provides detailed application notes and generalized protocols for the use of the acyclic diene, 2-Methyl-2,4,6-octatriene, in Diels-Alder reactions. While specific experimental data for this compound is not extensively reported in the literature, this guide extrapolates from the well-established principles of Diels-Alder reactions with analogous substituted acyclic dienes to predict reactivity, regioselectivity, and stereoselectivity. The provided protocols are intended as a starting point for reaction discovery and optimization.

Introduction to this compound in Diels-Alder Reactions

This compound is a conjugated triene that can serve as the 4π-electron component in a Diels-Alder reaction. The presence of a methyl group on the diene system can influence its reactivity and the regioselectivity of the cycloaddition. The extended conjugation of the triene system offers the potential for participation as a diene across either the C2-C5 or C4-C7 positions. However, for a concerted [4+2] cycloaddition, the diene must adopt an s-cis conformation. The substitution pattern of this compound will influence the stability of the required s-cis conformers.

The general reactivity of a diene in a normal-electron-demand Diels-Alder reaction is enhanced by the presence of electron-donating groups. The methyl group at the C2 position of this compound is expected to increase the electron density of the diene system, thereby increasing its reactivity towards electron-poor dienophiles.

Predicted Reactivity and Selectivity

Based on the principles of the Diels-Alder reaction, the following outcomes can be predicted for the reaction of this compound with a generic dienophile.

Diene Conformation and Reactivity:

For the Diels-Alder reaction to occur, the diene must be in the s-cis conformation. This compound can exist in multiple conformations, and the ability to achieve the reactive s-cis geometry around the participating double bonds is crucial. The reaction can theoretically proceed through two different diene systems within the triene.

-

C2-C5 Diene System: This would involve the double bonds at C2=C3 and C4=C5. The methyl group at C2 would be at the terminus of the diene.

-

C4-C7 Diene System: This would involve the double bonds at C4=C5 and C6=C7.

The energetically most favorable pathway will likely dictate the major product. The substitution pattern suggests that the C4-C7 diene system might be more sterically accessible for reaction.

Regioselectivity:

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile is governed by the electronic effects of the substituents. For a normal-electron-demand Diels-Alder reaction, the most common isomer formed is the one where the carbon atoms with the largest highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) coefficients, respectively, form a new bond. In simpler terms, the "ortho" and "para" products are generally favored over the "meta" product.

For this compound reacting with an unsymmetrical dienophile bearing an electron-withdrawing group (EWG), the major regioisomer can be predicted by considering the alignment of the diene and dienophile that best stabilizes the transition state through secondary orbital interactions.

Stereoselectivity:

The Diels-Alder reaction is a stereospecific reaction. The stereochemistry of the dienophile is retained in the product. For cyclic dienes, the endo product is often favored due to stabilizing secondary orbital interactions in the transition state. For acyclic dienes like this compound, the approach of the dienophile can lead to different diastereomers, and the preferred stereochemistry will depend on minimizing steric hindrance in the transition state.

Hypothetical Reaction Data

| Diene | Dienophile | Product | Predicted Major Regioisomer | Predicted Major Stereoisomer | Hypothetical Yield (%) |

| This compound | Maleic Anhydride | Substituted Phthalic Anhydride | N/A (Symmetrical Dienophile) | endo | 75-85 |

| This compound | Methyl Acrylate | Substituted Cyclohexenecarboxylate | "para" | endo | 60-70 |

| This compound | Dimethyl Acetylenedicarboxylate | Substituted Cyclohexadiene-dicarboxylate | N/A (Symmetrical Dienophile) | N/A | 80-90 |

Experimental Protocols

The following are generalized protocols for performing a Diels-Alder reaction with an acyclic diene like this compound. These should be adapted and optimized for specific substrates and scales.

Protocol 1: Reaction with Maleic Anhydride

Materials:

-

This compound

-

Maleic Anhydride

-

Toluene (or other suitable high-boiling solvent like xylene)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.0 equivalent).

-

Dissolve the maleic anhydride in a minimal amount of toluene.

-

Add this compound (1.1 equivalents) to the solution.

-

Attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Cool the flask in an ice bath to induce crystallization of the product.

-

Collect the solid product by vacuum filtration and wash with cold toluene.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Reaction with an Unsymmetrical Dienophile (e.g., Methyl Acrylate)

Materials:

-

This compound

-

Methyl Acrylate

-

Lewis Acid Catalyst (e.g., AlCl₃, optional)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask

-